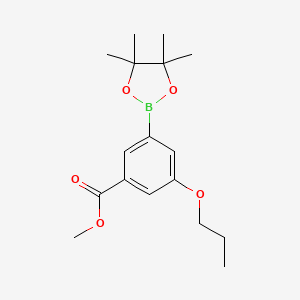

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with a propoxy group at the 3-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic ester's ability to act as a transient protecting group or a coupling partner. The propoxy substituent contributes electron-donating effects, influencing both the compound's electronic environment and steric profile, which can modulate reactivity and solubility .

Properties

Molecular Formula |

C17H25BO5 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

methyl 3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C17H25BO5/c1-7-8-21-14-10-12(15(19)20-6)9-13(11-14)18-22-16(2,3)17(4,5)23-18/h9-11H,7-8H2,1-6H3 |

InChI Key |

SFUXEUZNYJOENU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-propoxybenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, ensures consistent product quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Investigated for its potential in anticancer therapies and as a component in drug delivery systems.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to couple with aryl halides in the presence of a palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be contextualized by comparing it to analogous boronic ester derivatives. Below is a detailed analysis of key analogues, highlighting differences in substituents, molecular properties, and applications.

Substituent Effects on Electronic and Steric Properties

Physical and Chemical Properties

- Solubility: The propoxy group in the target compound strikes a balance between hydrophilicity and lipophilicity, offering moderate solubility in both organic (e.g., THF, ethyl acetate) and aqueous-organic mixtures.

- Reactivity in Cross-Couplings : Electron-donating groups (e.g., propoxy, butoxy) enhance the nucleophilicity of the boronic ester, favoring faster transmetallation in Suzuki reactions. Conversely, electron-withdrawing substituents (e.g., -Br, -CF₃) reduce reactivity but improve stability during storage .

Biological Activity

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1801514-55-5) is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a dioxaborolane moiety known for its reactivity and utility in various chemical applications, including drug design and development. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

- Molecular Formula : C17H25BO5

- Molecular Weight : 320.19 g/mol

- Density : 1.08 g/cm³ (predicted)

- Boiling Point : 433.7 °C (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C17H25BO5 |

| Molecular Weight | 320.19 g/mol |

| Density | 1.08 g/cm³ |

| Boiling Point | 433.7 °C |

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic ester group. This property makes it valuable in molecular recognition processes and potential therapeutic applications. The compound may also exhibit interactions with various biological targets, influencing cellular pathways and functions.

Biological Activity

Research indicates that compounds containing dioxaborolane structures often demonstrate significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of boronic acids can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways or signal transduction.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study conducted on a series of boronic acid derivatives demonstrated that certain compounds exhibited potent antitumor activity against breast cancer cell lines (MDA-MB-231). The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

-

Enzyme Interaction :

- Research involving protein profiling highlighted that dioxaborolane-containing compounds could selectively label phosphotyrosine phosphatases, suggesting a role in modulating protein interactions within cells (van der Zouwen et al., 2023) . This finding emphasizes the potential use of this compound as a chemical probe for studying enzyme functions.

-

Antimicrobial Activity :

- In vitro studies showed that related boronic acid derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, which could be attributed to their ability to disrupt bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.